(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid, also known as TBEPA, is an organocarboxylic acid that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. It has also been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of various drugs on the central nervous system.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and improve cognitive function in animal models. It has also been shown to reduce inflammation and improve wound healing in animal models. In addition, it has been shown to reduce blood pressure and improve blood sugar levels in animal models.
Advantages and Limitations for Lab Experiments
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively non-toxic and has a low potential for side effects. However, there are several limitations. For example, it is not as potent as some other compounds, and it has a limited range of applications. In addition, it is not as well studied as some other compounds, so its effects may not be fully understood.
Future Directions
There are a number of potential future directions for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how it works and how it can be used for therapeutic purposes. Another potential direction is to develop new synthetic methods for producing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in order to make it more accessible and cost-effective. Finally, further research could be conducted to explore the potential applications of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in other areas, such as the treatment of neurological disorders.
properties
IUPAC Name |
(2S,4S)-4-(2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-12-8-6-7-9-15(12)23-13-10-14(16(20)21)19(11-13)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUFVGDODLAMK-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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